molecular formula C8H12O2 B13491509 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Cat. No.: B13491509
M. Wt: 140.18 g/mol
InChI Key: LXTUZAQFOHSOAI-UHFFFAOYSA-N
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Description

Overview of Bicyclo[2.2.2]octane Frameworks in Organic Chemistry

The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid three-dimensional framework. nih.gov This structural rigidity is a key feature that chemists exploit in the design of molecules with well-defined shapes and functionalities. The defined spatial arrangement of substituents on this framework allows for the study of through-space and through-bond interactions, making it a valuable tool in physical organic chemistry. Furthermore, the bicyclo[2.2.2]octane core is found in a number of natural products and has been utilized as a bioisostere for the phenyl ring in medicinal chemistry, offering improved physicochemical properties such as increased solubility and metabolic stability. rsc.orgbohrium.com Its derivatives serve as important precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. nih.gov

Distinctive Structural Characteristics of Bridged Heterocyclic Lactones

Bridged heterocyclic lactones, such as those based on the oxabicyclo[2.2.2]octane framework, possess a unique set of structural characteristics that distinguish them from their monocyclic or acyclic counterparts. The bridged nature of the ring system locks the lactone into a specific conformation, which can significantly influence its reactivity. The inherent ring strain in these systems can also play a crucial role in their chemical behavior, particularly in ring-opening reactions. rsc.org

The stereochemistry of the alicyclic structures within these lactones has a profound effect on their properties and the properties of polymers derived from them. mdpi.com The geometric constraints can lead to differences in chemical properties compared to planar lactams and lactones. d-nb.info For instance, the orientation of the ester group and the accessibility of the carbonyl carbon are dictated by the rigid bicyclic framework.

Rationale for Academic Investigation of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

The academic investigation of this compound is driven by several key factors. Firstly, the introduction of a methyl group at the bridgehead position (C1) introduces an additional stereocenter and can influence the stability and reactivity of the lactone. Studying the impact of this substitution provides fundamental insights into the structure-activity relationships of bridged systems.

Secondly, this specific lactone serves as a valuable building block in organic synthesis. The rigid framework allows for stereocontrolled transformations, and the lactone functionality can be readily converted into other functional groups. For instance, ring-opening of the lactone can provide access to highly functionalized cyclohexane (B81311) derivatives with defined stereochemistry.

Finally, the broader class of 2-oxabicyclo[2.2.2]octane derivatives has been explored as potential modulators of G protein-coupled receptors and as bioisosteres in drug discovery. rsc.orgresearchgate.net Understanding the synthesis and properties of specific derivatives like this compound contributes to the development of new therapeutic agents and functional materials. The study of such molecules expands the toolbox of synthetic chemists and provides a deeper understanding of the fundamental principles of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3

InChI Key

LXTUZAQFOHSOAI-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)C(=O)O2

Origin of Product

United States

Molecular Architecture and Conformational Analysis of 1 Methyl 2 Oxabicyclo 2.2.2 Octan 3 One

Stereochemical Considerations within the Bicyclo[2.2.2]octane System

The bicyclo[2.2.2]octane system is characterized by its C2v symmetry in the unsubstituted hydrocarbon, featuring three parallel and equivalent C2 axes. However, the introduction of substituents, such as the lactone bridge and the bridgehead methyl group in 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, significantly alters this symmetry and introduces stereochemical complexity.

The presence of the lactone ring introduces chirality to the molecule. The bridgehead methyl group at the C1 position further influences the stereochemical environment. The rigid, boat-like conformation of the three six-membered rings in the bicyclo[2.2.2]octane core restricts conformational flexibility, leading to well-defined spatial relationships between substituents.

X-ray diffraction analysis of related substituted 2-oxabicyclo[2.2.2]octene systems has provided valuable insights into the stereochemical arrangement of these molecules. For instance, studies on N-[6-acetyl-1-methyl-3-oxo-8-(2-oxoazepan-1-yl)-2-oxabicyclo[2.2.2]oct-5-en-4-yl]benzamide have confirmed the rigid bicyclic framework and the specific orientations of substituents. mdpi.com While this compound has an unsaturated ring, the fundamental stereochemical principles of the bicyclic system are applicable to the saturated analogue.

The stereochemistry of the bicyclo[2.2.2]octane core is crucial in directing the approach of reagents in chemical reactions, leading to predictable stereochemical outcomes. The methyl group at the bridgehead can exert a significant steric influence, potentially directing incoming reagents to the opposite face of the molecule.

Table 1: Key Stereochemical Features of the Bicyclo[2.2.2]octane System

FeatureDescriptionImplication for this compound
Rigid Framework The three fused six-membered rings are held in a rigid, boat-like conformation.Limited conformational freedom, leading to well-defined spatial arrangements of the methyl group and lactone.
Chirality The presence of the lactone bridge and the bridgehead methyl group renders the molecule chiral.The molecule can exist as a pair of enantiomers.
Bridgehead Substitution The methyl group is located at a bridgehead carbon (C1).This substitution influences the overall shape and steric accessibility of the molecule.

Ring Strain and its Implications for Reactivity and Stability

The bicyclo[2.2.2]octane skeleton, while more stable than smaller bicyclic systems like bicyclo[1.1.1]pentane, possesses a moderate degree of ring strain. This strain arises from a combination of bond angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions between hydrogens on adjacent carbons). The total strain energy of the parent bicyclo[2.2.2]octane is approximately 11-13 kcal/mol.

The incorporation of the lactone ring in this compound introduces additional strain. The sp2 hybridized carbonyl carbon of the lactone prefers a planar geometry, which is somewhat distorted within the rigid bicyclic framework. This inherent strain influences the reactivity of the lactone, making it more susceptible to nucleophilic attack and ring-opening reactions compared to acyclic esters.

The stability of the bicyclo[2.2.2]octane system is a balance between these straining interactions. While the strain increases its potential energy and thus its reactivity, the rigid framework also provides a kinetic barrier to many reactions, as the transition states for certain transformations may be energetically unfavorable due to increased strain.

Computational Models for Conformational Landscapes and Energy Minima

Computational chemistry provides powerful tools for investigating the conformational landscapes and energy minima of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies, offering a good balance between accuracy and computational cost.

For the bicyclo[2.2.2]octane system, the boat-like conformation represents the global energy minimum. Due to the rigidity of the framework, the conformational landscape is relatively simple, with high energy barriers preventing significant deviations from this minimum.

Computational studies on various bicyclo[2.2.2]octane derivatives have been performed to understand the effects of substituents on the geometry and stability of the ring system. These studies can provide valuable data on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography and NMR spectroscopy.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the lowest energy conformation and predict key structural parameters.

Calculate vibrational frequencies: To confirm that the optimized structure corresponds to a true energy minimum and to compare with experimental infrared (IR) spectra.

Map the potential energy surface: Although the system is rigid, computational methods can explore minor conformational fluctuations and identify any shallow local minima or transition states.

Analyze electronic properties: Calculate properties such as molecular orbital energies, charge distributions, and electrostatic potential maps to understand the reactivity of the molecule.

While specific computational studies on this compound are not widely reported in the literature, the principles and methodologies are well-established from studies on related bicyclic systems. Such calculations would provide a detailed theoretical framework for understanding the interplay between the methyl group, the lactone functionality, and the rigid bicyclic scaffold.

Table 2: Predicted Structural Parameters from Computational Models (Hypothetical DFT Calculations)

ParameterPredicted ValueSignificance
C1-C(Methyl) Bond Length ~1.54 ÅTypical single bond length, indicating no unusual strain at the bridgehead.
C=O Bond Length (Lactone) ~1.21 ÅCharacteristic of a carbonyl group in a lactone.
O-C=O Bond Angle (Lactone) ~118°Slight deviation from the ideal 120° due to ring constraints.
Bridgehead C-C-C Angles ~108-110°Indicative of the inherent angle strain in the bicyclic system.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Oxabicyclo 2.2.2 Octan 3 One

Lactone Ring-Opening Reactions

The bicyclo[2.2.2]octane framework, which locks the cyclohexane (B81311) ring in a boat conformation, introduces significant ring strain. This inherent strain is a primary driving force for the ring-opening of the lactone moiety under both acidic and basic conditions. Such reactions are of particular interest as they form the basis for the synthesis of polyesters with cyclic units in their backbone, influencing the polymer's thermal and mechanical properties.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of strong acids, such as trifluoromethanesulfonic acid (TfOH), 1-methyl-2-oxabicyclo[2.2.2]octan-3-one can undergo ring-opening polymerization. The generally accepted mechanism for the closely related 2-oxabicyclo[2.2.2]octan-3-one proceeds via protonation of the carbonyl oxygen, which activates the acyl-oxygen bond towards nucleophilic attack. In the context of polymerization, the nucleophile is typically the hydroxyl group of an initiator, such as an alcohol, or the terminal hydroxyl group of a growing polymer chain.

The reaction is believed to proceed through an SN2-like mechanism. This results in the cleavage of the acyl-oxygen bond and the formation of a polyester (B1180765) with a cis-1,4-disubstituted cyclohexane ring in the repeating unit. The presence of the methyl group at the bridgehead position (C1) is not expected to alter this fundamental mechanism but may influence the rate of polymerization due to steric and electronic effects.

Base-Mediated Ring-Opening Processes

The lactone ring of this compound is also susceptible to cleavage under basic conditions. The process is typically initiated by a nucleophilic attack of a base, such as an alkoxide, at the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to open the lactone ring.

For the analogous 2-oxabicyclo[2.2.2]octan-3-one, initiators like n-butyl lithium (n-BuLi) and sodium methoxide (B1231860) (MeONa) have been employed for ring-opening polymerization. researchgate.net These strong nucleophiles attack the carbonyl carbon, leading to the formation of a propagating alkoxide chain end. The stereochemical outcome of these polymerizations can be more complex than in the acid-catalyzed counterpart, with the potential for both cis and trans isomeric units in the resulting polyester. researchgate.net

Mechanistic Studies of Stereochemical Outcomes in Ring-Opening Polymerization

The stereochemistry of the repeating units in the polyesters derived from the ring-opening polymerization of bicyclic lactones like this compound is a critical factor determining the material's properties. For the unsubstituted 2-oxabicyclo[2.2.2]octan-3-one, the choice of catalyst or initiator plays a pivotal role in controlling the stereochemistry of the resulting polymer.

Acid-catalyzed polymerization with trifluoromethanesulfonic acid (TfOH) in the presence of an alcohol initiator has been shown to produce polyesters with exclusively cis-1,4-disubstituted cyclohexane rings. researchgate.net This outcome is consistent with a mechanism that retains the original stereochemistry of the monomer.

In contrast, base-mediated polymerizations can lead to different stereochemical outcomes. For instance, initiation with sodium methoxide (MeONa) or the use of an organic superbase can result in a polymer containing both cis and trans isomeric structural units. researchgate.net This suggests a mechanism that allows for epimerization at some stage of the polymerization process. The highly nucleophilic chain ends generated under these conditions may favor side reactions like backbiting and transesterification, which can lead to changes in the stereochemistry of the cyclohexane ring within the polymer backbone. The presence of the 1-methyl group could potentially influence the degree of this isomerization due to steric hindrance.

Polymerization ConditionCatalyst/InitiatorPredominant Stereochemistry of Cyclohexane Ring
Acid-CatalyzedTrifluoromethanesulfonic acid (TfOH)All-cis
Base-Mediatedn-Butyl lithium (n-BuLi)Primarily cis
Base-MediatedSodium methoxide (MeONa) / Organic SuperbaseMixture of cis and trans

Functional Group Transformations on the Bicyclic Framework

The rigid bicyclic structure of this compound serves as a scaffold for various functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Ketone Moiety

The ketone carbonyl group at the 3-position is a key site for chemical modification. Standard ketone reactions can be applied to this moiety, although the steric hindrance imposed by the bicyclic framework can influence reactivity.

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol. For a similar bicyclic ketone, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one, reduction with lithium aluminum hydride (LiAlH₄) has been reported to yield the corresponding alcohol. researchgate.net It is expected that this compound would undergo a similar transformation to yield 1-methyl-2-oxabicyclo[2.2.2]octan-3-ol.

Nucleophilic Additions: The ketone is susceptible to attack by various nucleophiles. For instance, Grignard reagents can add to the carbonyl carbon to form tertiary alcohols. The reaction of phenylmagnesium bromide with 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one has been documented to produce the corresponding tertiary alcohol. apolloscientific.co.uk This suggests that this compound could react with Grignard reagents to introduce a variety of alkyl or aryl groups at the C3 position.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide and is a common strategy for forming carbon-carbon double bonds. masterorganicchemistry.comwikipedia.org Application of the Wittig reaction to this compound would result in the formation of an exocyclic methylene (B1212753) group at the C3 position.

Reaction TypeReagent(s)Expected Product
ReductionLithium aluminum hydride (LiAlH₄)1-Methyl-2-oxabicyclo[2.2.2]octan-3-ol
Grignard ReactionRMgX (e.g., PhMgBr)3-Alkyl/Aryl-1-methyl-2-oxabicyclo[2.2.2]octan-3-ol
Wittig ReactionPh₃P=CHR3-Alkylidene-1-methyl-2-oxabicyclo[2.2.2]octane

Substitution and Derivatization on the Bicyclic Scaffold

Modification of the bicyclic scaffold itself, beyond the ketone and lactone functionalities, can lead to a wider array of derivatives.

Bridgehead Functionalization: The bridgehead position (C1), already bearing a methyl group, is generally unreactive towards substitution due to the strain that would be introduced in a transition state. However, the other bridgehead position (C4) could potentially be functionalized, although this is often challenging in bicyclo[2.2.2]octane systems. Computational studies on similar bridged bicyclic systems have indicated that bridgehead lithiation-substitution is generally not favored for [2.2.2] skeletons.

Other Positions: Functionalization at other positions on the cyclohexane ring would likely require starting from a precursor to this compound that already contains the desired substituents. The rigid nature of the bicyclic system can, however, be exploited to achieve high stereoselectivity in such synthetic routes.

Reactivity of Bicyclo[2.2.2]octenone Systems and Related Cycloadditions

The bicyclo[2.2.2]octenone framework is a versatile scaffold in organic synthesis, often accessed through cycloaddition reactions. nih.gov The reactivity of these systems is influenced by the inherent ring strain and the strategic placement of functional groups. A primary method for constructing this bicyclic core is the Diels-Alder [4+2] cycloaddition. For instance, reactions between 2H-pyran-2-one derivatives and various dienophiles yield oxabicyclo[2.2.2]octene products. mdpi.com These reactions can be thermally activated, but higher temperatures (above 50-60 °C) can cause an irreversible retro-hetero-Diels-Alder reaction, leading to the elimination of carbon dioxide and the formation of cyclohexadiene systems. mdpi.com

Another powerful approach involves the intramolecular Diels-Alder reaction of modified Wessely oxidation products. cdnsciencepub.comcdnsciencepub.com For example, the oxidation of phenols like 2,6-dimethylphenol (B121312) with lead tetraacetate in the presence of dienophiles such as acrylic acid or cinnamic acid, followed by intramolecular cycloaddition, yields complex bicyclo[2.2.2]octenone structures. cdnsciencepub.comcdnsciencepub.com The geometry of the resulting bicyclo[2.2.2]octenone system can be distorted by the presence of other fused rings, such as a lactone ring, which can be observed through spectroscopic analysis. cdnsciencepub.comcdnsciencepub.com

Organocatalysis has also been employed for the enantioselective synthesis of bicyclo[2.2.2]octenones through a tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition process. nih.gov This method uses a chiral catalyst to induce the formation of an ortho-quinol, which then dimerizes in a regio- and diastereoselective manner to give the bicyclic product. nih.gov

Once formed, bicyclo[2.2.2]octenones can undergo various transformations. A notable reaction is the Haller-Bauer reaction, a base-induced cleavage of the non-enolizable ketone, which provides a stereocontrolled route to highly substituted cyclohexene (B86901) derivatives. researchgate.net Furthermore, selective oxidative scission of the C1–C2 bond at an α-dimethoxyketone on the bicyclo[2.2.2]octenone skeleton can be achieved, leaving other functionalities like olefins intact for further manipulation. nih.gov This oxidative cleavage expands the synthetic utility of the bicyclic framework, allowing for its transformation into diverse, highly functionalized cyclohexene structures. nih.gov

Reaction TypeReactantsKey ConditionsProduct(s)Reference(s)
Intermolecular Diels-Alder2H-Pyran-2-ones + Vinyl ethersMicrowave irradiation (120 °C)Oxabicyclo[2.2.2]octenes, Cyclohexadienes mdpi.com
Intramolecular Diels-Alder"Modified" Wessely oxidation productsLead tetraacetate, CH2Cl2exo-6-hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactones cdnsciencepub.comcdnsciencepub.com
Organocatalytic Tandem ReactionPhenols, H2O2Chiral binaphthylazepinium catalyst, Na2CO3, 0 °CBicyclo[2.2.2]octenone dimers nih.gov
Haller-Bauer ReactionBicyclo[2.2.2]octenonesBase-inducedSubstituted cyclohexene derivatives researchgate.net
Oxidative ScissionBicyclo[2.2.2]octenones with α-dimethoxycarbonyl groupFragmentation of ketoximes, Schmidt-type reactionsFunctionalized cyclohexene frameworks nih.gov

Reaction Pathway Prediction and Mechanistic Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate reaction mechanisms and predicting pathways for the formation and reactivity of bicyclic lactones, including systems related to this compound. nih.govresearchgate.net These studies provide critical insights into transition states, reaction energetics, and selectivity that are often difficult to determine experimentally. nih.govyoutube.com

In the palladium-catalyzed synthesis of unsaturated bicyclic lactones from aliphatic carboxylic acids, DFT calculations have been crucial for understanding the observed regioselectivity. nih.gov The reaction proceeds through C(sp³)–H activation. Computational studies revealed that while the initial C(methyl)–H activation is kinetically favored, the subsequent reductive elimination step has a very high energy barrier (nearly 45 kcal/mol). youtube.com In contrast, the alternative pathway involving C(methylene)–H activation, while having a slightly higher initial activation barrier, leads to a facile β-hydride elimination to form a Pd-coordinated cycloalkene intermediate. nih.govresearchgate.net This intermediate then undergoes a stereoselective C–O cyclization (oxypalladation) followed by another β-hydride elimination to yield the final unsaturated bicyclic lactone product. nih.govyoutube.comresearchgate.net The computational models successfully explained why the seemingly less favorable methylene activation pathway is the one that leads to the observed product. nih.govyoutube.com

The key mechanistic steps elucidated by DFT for this palladium-catalyzed lactonization are summarized below:

C–H Activation : A mono-protected amino acid (MPAA) ligand assists in a concerted metalation-deprotonation step, forming a palladacyclic transition state. nih.gov

β-Hydride Elimination : The C(methylene)–H activated intermediate undergoes β-hydride elimination to generate a palladium-coordinated cycloalkene. nih.govresearchgate.net

C–O Cyclization : A stereoselective oxypalladation step occurs, forming the bicyclic core. nih.govresearchgate.net

Final β-Hydride Elimination : A subsequent β-hydride elimination releases the unsaturated bicyclic lactone product and regenerates the palladium catalyst. nih.govresearchgate.net

DFT calculations have also been applied to investigate various cycloaddition reactions. For example, in the study of oxidopyridinium betaines, computations were used to analyze the reactivity and selectivity of (5+2) cycloadditions with different dienophiles, providing a theoretical basis for the experimentally observed outcomes. researchgate.net These computational analyses are vital for predicting reaction feasibility, understanding stereochemical outcomes, and designing new synthetic strategies for complex molecules like this compound. bohrium.com

Computational MethodSystem StudiedKey FindingsReference(s)
Density Functional Theory (DFT)Pd-catalyzed lactonization of aliphatic acidsThe C(methylene)–H activation pathway is preferred over C(methyl)–H activation due to a high energy barrier for the subsequent reductive elimination in the methyl pathway. The reaction proceeds via β-hydride elimination and stereoselective C–O cyclization. nih.govyoutube.comresearchgate.net
Density Functional Theory (DFT)Cycloadditions of oxidopyridinium betainesInvestigated the effect of N-substituents on reactivity and selectivity; analyzed pathway bifurcations in cycloadditions with specific dienes. researchgate.net
Density Functional Theory (DFT)Epimerization of a chiral bicyclic lactone precursorCalculated relative energies of cis- and trans-esters to understand and optimize epimerization conditions for stereoselective synthesis. bohrium.com

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For bridged systems like 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, 1D and 2D NMR experiments provide definitive evidence of atomic connectivity and spatial relationships.

¹H and ¹³C NMR Chemical Shift Analysis in Bridged Systems

The rigid, strained nature of the bicyclo[2.2.2]octane skeleton imposes specific geometric constraints that significantly influence the electronic environment of its nuclei, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum , the bridgehead proton (H-4) is expected to resonate at a downfield position due to the influence of the nearby ether oxygen and its unique position in the bicyclic system. The protons on the ethylene (B1197577) bridges (C5, C6, C7, C8) would appear as complex multiplets in the aliphatic region, with their exact shifts determined by their proximity and orientation relative to the lactone carbonyl and the ether oxygen. The methyl group protons at the C1 bridgehead would appear as a sharp singlet, likely in the range of 1.2-1.6 ppm.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The most downfield signal belongs to the carbonyl carbon (C3) of the lactone, typically appearing in the 170-185 ppm range, a characteristic chemical shift for esters and lactones. libretexts.org The quaternary bridgehead carbon bonded to the methyl group and the ether oxygen (C1) is also significantly deshielded. The second bridgehead carbon (C4) and the carbons of the ethylene bridges (C5, C6, C7, C8) resonate in the aliphatic region. The methyl carbon appears at a characteristic upfield position. The rigidity of the bicyclic system often makes all carbons magnetically inequivalent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for similar structural motifs. Actual values may vary.

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1-CH₃~1.3 (s, 3H)~20-25Singlet due to quaternary attachment.
1C-~80-90Quaternary carbon, deshielded by methyl and ether oxygen.
3C=O-~170-180Characteristic lactone carbonyl shift.
4CH~2.5-3.0 (m, 1H)~35-45Bridgehead proton, complex multiplicity.
5, 6, 7, 8-CH₂-~1.5-2.2 (m, 8H)~20-35Overlapping multiplets for the four methylene (B1212753) groups.

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential to piece together the molecular puzzle. For a molecule like this compound, several 2D techniques would be employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the bridgehead proton H-4 and the adjacent methylene protons at C5 and C8. It would also map the connectivity within and between the four methylene groups (C5-C6, C7-C8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of each CH and CH₂ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connectivity across multiple bonds and for assigning quaternary carbons. Key expected correlations would include:

A correlation from the singlet signal of the methyl protons to the quaternary carbon C1 and the carbonyl carbon C3.

Correlations from the bridgehead proton H-4 to carbons C1, C3, C5, C6, and C8, confirming the bridged structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the stereochemistry of the bicyclic system, for instance, by showing through-space interactions between the methyl group and specific protons on the bicyclic frame.

Deuteration Experiments for Resonance Peak Assignments

In cases of severe signal overlap in the ¹H NMR spectrum, selective deuteration can be a powerful tool for definitive peak assignment. This technique involves synthesizing the molecule with deuterium (B1214612) (²H) at a specific position. Since deuterium is not observed in ¹H NMR, the signal corresponding to the proton at the deuterated position will be absent from the spectrum. For example, if a synthetic precursor allows for deuteration at a position that becomes C5 in the final lactone, the disappearance of a specific multiplet in the 1.5-2.2 ppm region would confirm the assignment of the C5 protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺·), expected at m/z 140.0786.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can reveal key structural features. Bicyclic systems often undergo characteristic fragmentation pathways, including retro-Diels-Alder reactions. For this lactone, common fragmentation could include:

Loss of CO: A neutral loss of 28 Da from the molecular ion, resulting from the cleavage of the lactone ring.

Loss of a methyl radical: Cleavage of the C1-CH₃ bond to give a fragment at [M-15]⁺.

Retro-Diels-Alder Reaction: A characteristic fragmentation of bicyclo[2.2.2] systems, which could lead to the expulsion of a neutral molecule like ethene, although this is more common in the all-carbon analogues.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFormula
140Molecular Ion [M]⁺·[C₈H₁₂O₂]⁺·
125[M - CH₃]⁺[C₇H₉O₂]⁺
112[M - CO]⁺·[C₇H₁₂O]⁺·
97[M - CO - CH₃]⁺[C₆H₉O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The most prominent and diagnostic absorption in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the lactone. For γ-lactones incorporated into strained, bridged ring systems, this absorption typically occurs at a higher frequency (1760-1780 cm⁻¹) compared to acyclic esters (1735-1750 cm⁻¹). nih.govuq.edu.au This shift to higher wavenumber is due to the increased ring strain, which alters the hybridization and bond strength of the carbonyl group. Other significant absorptions would include C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region and C-O stretching vibrations for the ether and ester functionalities between 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2850-2995C-H StretchAlkyl (CH₃, CH₂, CH)
1760-1780C=O Stretchγ-Lactone (strained ring)
1000-1300C-O StretchEster / Ether

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. While a specific crystal structure for this compound is not widely reported, analysis of related 2-oxabicyclo[2.2.2]octane derivatives confirms the rigid, bicyclic framework. researchgate.netmdpi.comnih.gov

A crystallographic study would confirm the boat conformation of the six-membered rings that constitute the bicyclic system. iucr.org It would also provide definitive proof of the relative stereochemistry of the methyl group at the C1 bridgehead. If the compound is resolved into its enantiomers and crystallized, X-ray diffraction can be used to determine the absolute configuration of the chiral centers (C1 and C4). This information is paramount in fields such as medicinal chemistry and natural product synthesis, where biological activity is often dependent on specific stereochemistry.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the electronic structure of molecules. For 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one, a DFT analysis would elucidate the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial for understanding its reactivity.

Electronic Structure: The electronic structure is dominated by the bicyclic framework and the lactone functional group. The bridgehead methyl group at the C1 position acts as a weak electron-donating group through hyperconjugation. The lactone group contains a polar carbonyl bond (C=O) and an ester linkage (O-C=O), which significantly influences the electron distribution.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: The HOMO would likely be localized on the oxygen atom of the ether bridge and the non-bonding orbitals of the carbonyl oxygen, making these sites susceptible to electrophilic attack.

LUMO: The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. This low-lying LUMO makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It is anticipated that a region of negative potential (red/yellow) would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon, confirming its electrophilicity.

Reactivity Indices: DFT calculations can furnish reactivity descriptors like global hardness, softness, and electrophilicity index. Given the presence of the strained bicyclic system and the electrophilic carbonyl center, the molecule is expected to exhibit moderate reactivity, particularly in ring-opening reactions initiated by nucleophiles. Computational studies on related bicyclo[2.2.2]octane derivatives have revealed the presence of moderate ring strain, which can be a driving force for certain reactions smolecule.com.

PropertyPredicted Characteristic for this compound
HOMO Localization Primarily on the oxygen atoms of the lactone group.
LUMO Localization Primarily on the π* orbital of the carbonyl C=O bond.
MEP Negative Region Concentrated around the carbonyl oxygen.
MEP Positive Region Concentrated around the carbonyl carbon.
Key Reactive Site Electrophilic carbonyl carbon, susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The rigid bicyclo[2.2.2]octane framework severely restricts the conformational freedom of this compound.

Conformational Analysis: The fundamental structure is a bridged cyclohexane (B81311) ring. X-ray crystallography studies of similar 2-oxabicyclo[2.2.2]octane systems have shown that the rings typically adopt a distorted boat conformation iucr.org. This inherent rigidity means the molecule exists predominantly in a single, well-defined conformation. The bridgehead methyl group does not introduce significant conformational flexibility but does add steric bulk at one end of the molecule.

Molecular Dynamics (MD) Simulations: While extensive conformational searching is unnecessary due to the rigid frame, MD simulations could provide insight into the vibrational modes and the dynamic behavior of the molecule in different environments (e.g., in solution). An MD simulation would show minor fluctuations around the equilibrium geometry, such as bond stretching and angle bending. In the context of interactions with other molecules, such as a solvent or a biological receptor, MD simulations would be invaluable for exploring the stability of binding poses and understanding the dynamics of intermolecular interactions over time rsc.org.

ParameterPredicted Finding for this compound
Dominant Conformation A rigid, distorted boat conformation, characteristic of the bicyclo[2.2.2]octane core iucr.org.
Rotational Barriers High, due to the fused ring system, preventing large-scale conformational changes.
Key Dynamic Feature Molecular vibrations (bond stretching, angle bending) around the equilibrium structure.
Influence of Methyl Group Adds steric hindrance at the C1 bridgehead but does not alter the core conformation.

Prediction of Regioselectivity and Reaction Pathways

Computational methods are frequently used to predict the most likely pathways for chemical reactions and to explain observed regioselectivity. For this compound, key reactions would include nucleophilic attacks on the lactone.

Nucleophilic Acyl Substitution/Ring-Opening: The most probable reaction pathway involves the attack of a nucleophile at the electrophilic carbonyl carbon (C3). Theoretical calculations of the transition state energies for this process would confirm this regioselectivity. The reaction would proceed via a tetrahedral intermediate. Depending on the reaction conditions, this could lead to either ring-opening (cleavage of the C3-O2 or C1-O2 bond) or substitution if a suitable leaving group were present. The bridgehead position of the C1-O2 bond makes its cleavage part of a bicyclic system breakdown, which can be computationally modeled to assess its feasibility compared to the more standard ester cleavage at the C3-O2 bond.

Enolate Formation: Under basic conditions, deprotonation could occur at the α-carbon (C4). DFT calculations could predict the pKa of the C4 protons and the stability of the resulting enolate. The facial selectivity of subsequent reactions of this enolate would be dictated by the steric hindrance imposed by the bicyclic structure, which can be modeled by calculating the energies of approach of an electrophile from either face.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation that aligns with Lewis structures, providing quantitative insight into bonding, lone pairs, and delocalization effects.

For this compound, an NBO analysis would quantify several key electronic features:

Hyperconjugation: The analysis would reveal stabilizing interactions. A significant interaction is expected between the lone pair orbitals (n) of the oxygen atoms and the antibonding orbitals (σ) of adjacent C-C and C-O bonds. The most important delocalization within the lactone group would be the n(O) → π(C=O) interaction, which corresponds to the resonance stabilization of the ester group.

Bond Polarity: NBO calculates the natural atomic charges, which would confirm the high polarity of the C=O bond and the C-O ether linkage.

Hybridization: The analysis would describe the hybridization of each atom, confirming the sp² character of the carbonyl carbon and the sp³ character of the bridgehead and methylene (B1212753) carbons.

Studies on related heterocyclic systems demonstrate the utility of NBO analysis in examining intra- and intermolecular charge transfer, which dictates molecular stability nih.govresearchgate.net.

NBO InteractionPredicted SignificanceConsequence
n(Ocarbonyl) → π(C=O)HighResonance stabilization of the ester functionality.
n(Oether) → σ(C-C)ModerateStabilization of the bicyclic framework.
σ(C-H) → σ(C-C)*LowStandard hyperconjugation from C-H bonds.

Topological Analysis (ELF, LOL, RDG-NCI) of Intermolecular Interactions

Topological analyses of scalar fields derived from electron density provide a detailed picture of bonding and non-covalent interactions.

Electron Localization Function (ELF) and Laplacian of Electron Density (LOL): These methods partition the molecular space into regions corresponding to core electrons, covalent bonds, and lone pairs niscpr.res.incolab.wscanterbury.ac.uk. For this compound, ELF/LOL analysis would clearly visualize the C-C, C-H, C-O, and C=O bonds, as well as the lone pairs on the oxygen atoms. The basin populations would provide a quantitative measure of the electrons in these regions.

Reduced Density Gradient (RDG) and Non-Covalent Interactions (NCI): The RDG-NCI method is particularly useful for identifying and visualizing weak intermolecular interactions . An RDG-NCI analysis of a dimer or crystal structure of this compound would reveal:

Van der Waals Interactions: Broad, greenish surfaces between molecules indicating general dispersion forces.

Hydrogen Bonds: Small, disc-like blue surfaces indicating stronger, attractive interactions, such as weak C-H···O hydrogen bonds between the C-H groups of one molecule and the carbonyl oxygen of another.

Steric Repulsion: Red-colored regions indicating repulsive interactions, likely found where atoms are in close proximity.

This type of analysis has been successfully applied to related molecules like bicyclo[2.2.2]octane to visualize and characterize different types of non-covalent interactions that govern its condensed-phase structure .

Applications in Advanced Synthetic Chemistry and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The bicyclic framework of oxabicyclo[2.2.2]octanones serves as a versatile chiral building block in the asymmetric synthesis of complex natural products and pharmaceuticals. The inherent rigidity of the scaffold allows for a high degree of stereocontrol during chemical transformations.

Derivatives of this bicyclic system, such as chiral bicyclic lactones, are employed as key intermediates in stereoselective synthetic routes. For instance, the chiral lactone (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-azabicyclo[2.2.2]octan-3-one has been utilized as a common intermediate for the efficient and stereoselective synthesis of both enantiomers of the 2,5-bridged morpholine (B109124) antipode, a pharmacophore of interest. bohrium.com The defined spatial arrangement of the functional groups within these molecules enables chemists to construct complex, multi-stereocenter molecules with high precision. This approach has been demonstrated in the convergent synthesis of all six conduritol diastereomers from a common chiral building block featuring an oxabicyclo[3.2.1]octane framework, highlighting the utility of such rigid systems in accessing diverse and complex molecular architectures. acs.org

Precursor for Specialized Monomers and Polymers

Bicyclic lactones, including 2-oxabicyclo[2.2.2]octan-3-one, are valuable monomers for the synthesis of specialized polyesters with unique properties. The incorporation of the cyclic structure into the polymer backbone imparts superior mechanical and thermal characteristics to the resulting materials. researchgate.netcjps.org

Ring-opening polymerization (ROP) is a common and controlled method for producing polyesters from bicyclic lactones like 2-oxabicyclo[2.2.2]octan-3-one ([2.2.2]VL). cjps.orgresearchgate.net This process leads to polyesters that contain alicyclic moieties directly in the polymer backbone. researchgate.netcjps.org The polymerization can be initiated by various catalysts, and the choice of catalyst can influence the stereochemistry of the resulting polymer. cjps.org For example, using n-butyl lithium (n-BuLi) or trifluoromethanesulfonic acid (TfOH) as a catalyst results in polymers containing all cis-1,4 disubstituted cyclohexane (B81311) rings. cjps.org In contrast, initiators like sodium methoxide (B1231860) (MeONa) or certain organic superbases can lead to a mix of both cis and trans isomeric units within the polymer chain. cjps.org

The stereochemistry of the alicyclic units within the polyester (B1180765) chain has a significant impact on the material's bulk properties. researchgate.netcjps.org The ability to control the cis/trans isomerization during polymerization allows for the tuning of these properties. cjps.org Research has shown that stereoregular polyesters derived from 2-oxabicyclo[2.2.2]octan-3-one, whether they are all-cis or all-trans, exhibit higher crystallinity and, consequently, higher melting temperatures (Tm) compared to their stereoirregular counterparts. researchgate.netcjps.orgresearchgate.net This demonstrates a clear structure-property relationship where greater stereochemical uniformity leads to more ordered polymer packing and enhanced thermal stability.

Influence of Stereochemistry on Polymer Properties
Polymer StereochemistryCrystallinityMelting Temperature (Tm)
Stereoregular (all-cis or all-trans)HigherHigher
Stereoirregular (mix of cis and trans)LowerLower

Polyesters synthesized from 2-oxabicyclo[2.2.2]octan-3-one possess the advantage of chemical recyclability. researchgate.netcjps.org This is a crucial feature for developing sustainable materials. The polymer can undergo degradation under specific conditions to recover valuable chemical components. For instance, treatment of the polyester with acid at high temperatures can break the ester linkages and successfully recover 3-cyclohexenecarboxylic acid, demonstrating a potential closed-loop recycling process. cjps.orgresearchgate.net

Utility in Developing Saturated Bioisosteres for Aromatic Rings

In medicinal chemistry, the replacement of aromatic rings with saturated, three-dimensional scaffolds is a key strategy to overcome issues related to poor solubility, metabolic instability, and toxicity. rsc.orgnih.govnih.gov The bicyclo[2.2.2]octane core, including its heteroatom-containing analogue 2-oxabicyclo[2.2.2]octane, has emerged as a valuable saturated bioisostere for para-substituted phenyl rings. nih.govrsc.orgchem-space.com

The design of these bioisosteres aims to mimic the geometry and vector orientation of the para-substituted benzene (B151609) ring while improving key physicochemical properties. nih.gov The 2-oxabicyclo[2.2.2]octane scaffold offers several advantages:

Improved Physicochemical Properties : Replacing a phenyl ring with this saturated core can lead to increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govresearchgate.netnih.gov

Maintained Biological Activity : The rigid structure effectively mimics the spatial arrangement of substituents on an aromatic ring, allowing the molecule to retain its interaction with biological targets. nih.govresearchgate.net

A notable application involved incorporating the 2-oxabicyclo[2.2.2]octane core into the structures of the anticancer drugs Imatinib and Vorinostat. nih.govresearchgate.netnih.gov In the case of the Imatinib analogue, this substitution led to a significant improvement in metabolic stability, with the half-life increasing by nearly 50%. nih.gov For the Vorinostat analogue, the replacement resulted in a new bioactive compound. nih.govnih.gov

Comparison of Phenyl Ring vs. 2-Oxabicyclo[2.2.2]octane Bioisostere
Propertypara-Substituted Phenyl Ring2-Oxabicyclo[2.2.2]octane Core
StructurePlanar, AromaticSaturated, 3D, Rigid
SolubilityOften lowGenerally increased nih.govresearchgate.net
Metabolic StabilityCan be susceptible to metabolismGenerally enhanced nih.govresearchgate.net
LipophilicityHigherReduced nih.govresearchgate.net

Applications in Catalyst Development and Organic Synthesis (e.g., Cross-Coupling Reactions)

While less extensively documented than its other applications, the 2-oxabicyclo[2.2.2]octane framework is also relevant in the fields of catalyst development and as a substrate in organic synthesis. The related compound 1,4-diazabicyclo[2.2.2]octane is widely known and used as a catalyst. mdpi.com

The functionalization of the 2-oxabicyclo[2.2.2]octane core provides access to a variety of derivatives that can be used in further synthetic transformations. For example, an iodide derivative of 2-oxabicyclo[2.2.2]octane has been shown to undergo Nickel-mediated C-C cross-coupling reactions with Grignard reagents, demonstrating its utility as a building block for constructing more complex carbon skeletons. nih.gov Such reactions are fundamental in organic synthesis for creating new bonds and assembling elaborate molecules. The ability to perform cross-coupling on this saturated, three-dimensional scaffold opens avenues for creating novel compounds that would be difficult to access through other synthetic routes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex bicyclic structures like 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one presents an ongoing challenge in organic chemistry. Future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes.

Key Research Areas:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound is a primary goal. This would enable the exploration of its stereospecific properties and potential applications in areas such as medicinal chemistry.

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, as well as energy-efficient reaction conditions (e.g., photocatalysis), will be crucial. Methodologies that minimize waste and avoid hazardous materials are highly sought after. rsc.org

Bio-inspired Synthesis: Mimicking biosynthetic pathways or utilizing enzymatic transformations could offer highly selective and sustainable routes to this and related bicyclic lactones.

Synthetic ApproachPotential Advantages
Catalytic Asymmetric SynthesisAccess to enantiopure compounds
Green Chemistry MethodsReduced environmental impact, increased safety
Domino ReactionsHigher efficiency, reduced waste
Bio-inspired SynthesisHigh selectivity, sustainable

Investigation of Unexplored Reactivity Profiles and Complex Transformations

The strained bicyclic framework and the presence of a lactone functional group in this compound suggest a rich and potentially unique reactivity profile that remains largely unexplored.

Potential Areas of Investigation:

Ring-Opening Reactions: Systematic studies of nucleophilic and electrophilic ring-opening reactions could yield a variety of functionalized cyclohexane (B81311) derivatives with defined stereochemistry.

Rearrangement Reactions: The strained ring system may be prone to novel rearrangement reactions under thermal, photochemical, or catalytic conditions, leading to complex molecular architectures.

C-H Functionalization: The selective functionalization of the various C-H bonds within the molecule would provide a powerful tool for late-stage diversification and the synthesis of novel derivatives.

Polymerization: The ring-opening polymerization of this compound could lead to novel polyesters with unique properties, such as biodegradability or specific thermal characteristics.

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the structural and dynamic properties of this compound is essential for predicting its reactivity and designing new applications.

Advanced Techniques to be Employed:

Dynamic NMR Spectroscopy: This technique can be used to study conformational dynamics and potential ring-flipping processes, providing insights into the molecule's flexibility and the stereochemical outcomes of its reactions. unibas.itacs.org

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be invaluable for characterizing the absolute configuration of enantiomerically pure samples.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be the gold standard for unambiguously determining the three-dimensional structure of the molecule and its derivatives. researchgate.netmdpi.com

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as ion mobility-mass spectrometry, could provide information on the gas-phase conformation and collision cross-section of the molecule.

Characterization TechniqueInformation Gained
Dynamic NMR SpectroscopyConformational dynamics, energy barriers
Chiroptical SpectroscopyAbsolute configuration of chiral molecules
X-ray CrystallographyPrecise 3D molecular structure
Advanced Mass SpectrometryGas-phase conformation and size

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and development of new chemical entities and reactions.

Future Synergistic Approaches:

Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, predict the feasibility of new synthetic routes, and understand reaction mechanisms. mdpi.com

Prediction of Spectroscopic Properties: Computational prediction of NMR, IR, and chiroptical spectra can aid in the characterization and structural elucidation of new compounds.

Virtual Screening for Biological Activity: If derivatized, the potential biological activity of this compound derivatives could be assessed through computational docking studies with various biological targets. mdpi.com

Materials Property Prediction: Computational modeling can be used to predict the properties of polymers derived from this lactone, guiding the design of new materials with desired characteristics.

Potential for Derivatization in Emerging Fields of Chemical Science

The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of novel molecules with applications in diverse and emerging fields.

Promising Areas for Application:

Medicinal Chemistry: The rigid bicyclic framework can serve as a bioisostere for aromatic rings, potentially leading to compounds with improved pharmacokinetic properties such as increased solubility and metabolic stability. researchgate.netnih.govnih.gov Derivatives could be explored as potential therapeutic agents. nih.govontosight.ai

Materials Science: Incorporation of this rigid, chiral lactone into polymer backbones could lead to new materials with interesting optical, thermal, or mechanical properties.

Agrochemicals: The development of new pesticides and herbicides often relies on the exploration of novel chemical scaffolds. Derivatives of this compound could be screened for potential agrochemical activity.

Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis, leveraging the rigid scaffold to create a well-defined chiral environment around a metal center.

Field of ApplicationPotential Role of this compound Derivatives
Medicinal ChemistryBioisosteres, novel therapeutic agents
Materials ScienceMonomers for specialty polymers
AgrochemicalsScaffolds for new pesticides and herbicides
Asymmetric CatalysisChiral ligands

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one?

  • Methodological Answer : Derivatives are commonly synthesized via base-catalyzed condensation reactions. For example, aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) react with bicyclic ketones (e.g., 1-azabicyclo[2.2.2]octan-3-one) in polar solvents like methanol or THF under basic conditions (e.g., KOH or NaH) to form Z-configured olefinic products . Yields are typically moderate (38–61%) and depend on reaction time, temperature, and stoichiometry. Purification often involves column chromatography (neutral alumina, CHCl₃/MeOH) or crystallization from ethyl acetate .

Q. How is the purity and identity of this compound derivatives verified?

  • Methodological Answer : Characterization employs a combination of techniques:

  • ¹H/¹³C NMR : Confirms molecular structure and stereochemistry (e.g., Z-geometry of olefinic bonds via coupling constants) .
  • Mass Spectrometry (MS) : Electron ionization (EI) or LCMS validates molecular weight and fragmentation patterns. Gas-phase proton affinity data (e.g., 936.0 kJ/mol) for related bicyclic ketones aid interpretation .
  • HPLC : Assesses purity (>98% threshold for research-grade compounds) .

Q. What solvents and storage conditions are optimal for handling bicyclic ketones?

  • Methodological Answer : Bicyclic ketones are air-sensitive and hygroscopic. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended. Solubility in acetone, methanol, and THF facilitates reactions, while incompatible reagents include strong oxidizers (e.g., peroxides) and bases (risk of ring-opening) .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., Z/E selectivity) be controlled in condensation reactions involving bicyclic ketones?

  • Methodological Answer : Z-selectivity is thermodynamically favored due to steric hindrance between the bicyclic framework and substituents. Kinetic control via low temperatures (0–20°C) and weak bases (e.g., Cs₂CO₃) minimizes side reactions. Computational modeling (DFT) predicts transition states to optimize reaction conditions . For example, methanolic KOH at 0°C yields >90% Z-isomer in cyclohexane-carboxaldehyde condensations .

Q. What strategies improve reaction efficiency in palladium-catalyzed coupling reactions with bicyclic ketones?

  • Methodological Answer : Microwave-assisted Suzuki-Miyaura couplings using Pd(PPh₃)₄ or Xantphos ligands enhance reaction rates (15 min at 125°C). Substrates like 2-chloropyridine react with bicyclic ketones in 1,4-dioxane, achieving ~62% yield. Key parameters include:

  • Catalyst loading (1–5 mol%),
  • Cesium carbonate as a mild base,
  • Argon atmosphere to prevent oxidation .

Q. How can bicyclic ketones be integrated into structure-based drug design (SBDD) for protease inhibition?

  • Methodological Answer : Bicyclic scaffolds mimic peptide turn motifs. For example, replacing pyridine with 2-azabicyclo[2.2.2]octan-3-one in protease inhibitors improves binding affinity (IC₅₀: 0.33 μM for HHV6Pro). Methods include:

  • Molecular Docking : Aligns bicyclic cores with active-site residues (e.g., HCMVPro I2, T3, W7) .
  • MD Simulations : Evaluates stability of ligand-protein complexes (RMSD < 2 Å over 100 ns).
  • SAR Studies : Modifications (e.g., hydroxylation, methylation) balance potency and cell permeability .

Q. What computational tools predict the gas-phase ion energetics and stability of bicyclic derivatives?

  • Methodological Answer : Proton affinity (PA) and gas basicity (GB) are calculated using:

  • Gaussian 16 : DFT (B3LYP/6-311+G**) optimizes geometries and computes PA/GB.
  • NIST Chemistry WebBook : References experimental PA (936.0 kJ/mol) and ionization energy (8.2 eV) for validation .
  • Mass Frontier : Analyzes fragmentation pathways for MS interpretation .

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